REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:14]2[CH2:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=O)[C:5]=2[CH:4]=1.[OH-].[Na+].Cl.[K+].[Br-]>[Zn].O>[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=2C(C3=CC=CC=C3CC2C=C1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
ArOCH3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
CUSTOM
|
Details
|
to give a gray solid
|
Type
|
TEMPERATURE
|
Details
|
The solid was heated on a steam bath
|
Type
|
ADDITION
|
Details
|
were added drop by drop over a 40 min. period
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
A crude, slightly yellow solid was collected on a Buchner funnel
|
Type
|
WASH
|
Details
|
washed with 100 ml water and 50 ml methanol
|
Type
|
CUSTOM
|
Details
|
crystallized from benzene twice
|
Type
|
CUSTOM
|
Details
|
to give 6.4 g (86%) of plate-like crystals
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC2=CC3=CC=CC=C3C=C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |